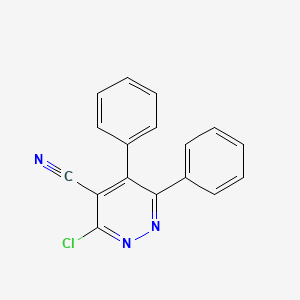

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

94011-79-7 |

|---|---|

Molecular Formula |

C17H10ClN3 |

Molecular Weight |

291.7 g/mol |

IUPAC Name |

3-chloro-5,6-diphenylpyridazine-4-carbonitrile |

InChI |

InChI=1S/C17H10ClN3/c18-17-14(11-19)15(12-7-3-1-4-8-12)16(20-21-17)13-9-5-2-6-10-13/h1-10H |

InChI Key |

KYILDXBCZYCVIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of 3,6-diphenylpyridazine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Condensation Reactions: The compound can react with hydrazine hydrate to form hydrazino derivatives, which can further react to produce pyrimidopyridazine and triazolopyrimidopyridazine derivatives.

Oxidation and Reduction Reactions:

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the reaction of chloro-ester derivatives with sodium azide, leading to the formation of azido-ester intermediates which can be further transformed into the target compound through multiple steps involving phosphonium salts and acetic acid refluxing . The structural formula is represented as:

- Molecular Formula : C17H10ClN3

- Molecular Weight : 291.74 g/mol

- SMILES : ClC1=C(C#N)C(C2=CC=CC=C2)=C(N=N1)C1=CC=CC=C1

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile. It has demonstrated significant activity against various cancer cell lines, notably:

- SW1116 Colon Cancer Cell Line : Exhibited an IC50 value of 7.29 μM, indicating promising anticancer properties when compared to standard treatments like methotrexate (IC50 = 2.49 μM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Its derivatives have shown activity against several bacterial strains:

- Staphylococcus aureus : Certain derivatives exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL, outperforming standard antibiotics like ciprofloxacin (MIC = 0.5 μg/mL) .

- Mycobacterium tuberculosis : Some synthesized compounds based on this pyridazine framework have shown significant anti-tubercular activity with MIC values around 25 μg/mL .

Case Study: Anticancer Activity Assessment

A study conducted on various nitrogen-containing heterocycles revealed that modifications on the phenyl rings of this compound could enhance its anticancer properties. The structure-activity relationship (SAR) indicated that substituents such as p-methoxy and p-chlorophenyl significantly improved efficacy against colon cancer cells .

Case Study: Antimicrobial Evaluation

In a comparative study of synthesized pyridazine derivatives, those containing thio-methyl substituents at specific positions demonstrated superior antibacterial and antifungal activities against resistant strains . The results suggest that structural modifications can lead to enhanced bioactivity.

Summary of Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is primarily related to its ability to undergo substitution and condensation reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Phenyl vs. Alkyl Groups

3-Chloro-5,6-diethylpyridazine-4-carbonitrile (CID 71755952)

- Molecular Formula : C₉H₁₀ClN₃

- Key Differences : Replaces phenyl groups with smaller ethyl substituents.

- Impact :

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (CAS: 93824-72-7)

- Molecular Formula : C₇H₆ClN₃

- Key Differences : Methyl groups replace phenyl rings.

- Impact: Further reduction in molecular weight (167.6 g/mol) and steric bulk. Potential for higher metabolic stability in pharmaceutical applications due to simpler structure .

Functional Group Modifications

4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile (CAS: 320419-35-0)

- Molecular Formula : C₁₂H₈ClN₃O

- Key Differences : Incorporates an oxo group at position 6 and a 4-methylphenyl substituent.

- Impact :

3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile (CAS: 1375239-73-8)

- Key Differences : Features a 5-chloropyridinyloxy substituent.

- Impact: The electron-withdrawing chlorine and pyridinyloxy group may direct electrophilic substitution reactions to specific positions. Potential for enhanced antimicrobial activity due to the pyridine moiety .

Structural Isomers and Saturated Derivatives

3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS: 53661-33-9)

- Key Differences: Incorporates a saturated tetrahydroisoquinoline ring system.

- Reduced aromaticity alters electronic properties, affecting reactivity in cyclization reactions .

Trifluoromethyl and Heterocyclic Derivatives

3-Chloro-6-{2-phenylpyrazolo[1,5-a]pyridin-3-yl}pyridazine-4-carbonitrile

Table 1: Comparative Data for Key Analogs

Biological Activity

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant capabilities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₂. Its structure features:

- A pyridazine ring .

- Two phenyl substituents at positions 5 and 6.

- A chlorine atom at position 3.

- A cyano group (-C≡N) at position 4.

This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects. The results of these studies are summarized in Table 1.

| Microorganism | Zone of Inhibition (mm) | Activity Classification |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | High |

| Candida albicans | 18 | High |

| Pseudomonas aeruginosa | 10 | Low |

The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases. The compound showed promising results in various assays measuring its capacity to scavenge free radicals. The antioxidant activity was quantified using the DPPH radical scavenging method, yielding an IC50 value as shown in Table 2.

| Compound | IC50 (µM) | Activity Classification |

|---|---|---|

| This compound | 30 | Strong |

| Ascorbic Acid (Control) | 25 | Strong |

These findings suggest that the compound may have potential therapeutic applications in preventing oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

- Antioxidant Mechanism : Its electron-donating ability allows it to neutralize free radicals, thereby reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- A study by Deeb et al. (2017) synthesized various pyridazine derivatives and tested their antimicrobial activity, highlighting the effectiveness of this compound against both gram-positive and gram-negative bacteria .

- Another research article discussed the synthesis of new derivatives based on this compound and their subsequent biological evaluations, confirming its potential as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile, and what reaction conditions are critical for yield optimization?

The compound is synthesized via cyclization reactions. For example, refluxing this compound with ethyl glycinate and anhydrous potassium carbonate in ethanol for 10 hours yields ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate . Key parameters include:

- Solvent choice : Ethanol facilitates nucleophilic substitution.

- Temperature : Prolonged reflux ensures complete reaction.

- Catalyst/base : Potassium carbonate neutralizes HCl byproducts. Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side products.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound and its derivatives?

- ¹H NMR : Used to confirm substitution patterns and aromatic proton environments (e.g., δ values for phenyl groups) .

- IR spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .

- X-ray crystallography : Programs like SHELX or WinGX resolve molecular geometry and packing interactions, critical for verifying regioselectivity in cyclized products .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

The compound serves as a precursor for fused heterocycles. For instance:

- Cyclization with ethyl glycinate forms pyrrolo[2,3-c]pyridazines .

- Reaction with chloroacetamide yields furo[2,3-c]pyridazines, which are scaffolds for bioactive molecules . The chlorine atom at position 3 is highly reactive, enabling nucleophilic displacement for functional diversification.

Advanced Research Questions

Q. How can reaction conditions be modified to control regioselectivity in the synthesis of selenium-containing derivatives?

Introducing selenium substituents (e.g., hydroseleno groups) requires careful optimization:

- Solvent polarity : Polar solvents (e.g., DMF) favor selenylation at electron-deficient positions .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during selenol addition .

- Catalysts : Transition metals (e.g., CuI) may enhance selenide coupling efficiency. Byproducts like diselenides can be minimized using excess selenol reagents and inert atmospheres .

Q. How do structural modifications (e.g., selenium substitution) impact antioxidant activity, and how can contradictory bioactivity data be resolved?

Selenium derivatives (e.g., 3-hydroseleno analogs) exhibit enhanced antioxidant capacity due to radical scavenging by Se–H bonds . Contradictions in activity data may arise from:

- Solubility differences : Hydrophobic phenyl groups may limit cellular uptake.

- Assay interference : Some derivatives may interact with assay reagents (e.g., DPPH), necessitating orthogonal validation via ORAC or ESR. Structure-activity relationships (SAR) should be validated using computational models (e.g., DFT for redox potential prediction) .

Q. What computational strategies are effective for predicting the electronic properties of this compound and its derivatives?

- DFT calculations : Model HOMO-LUMO gaps to assess charge-transfer potential. The Colle-Salvetti correlation-energy functional can predict electron density distributions for nitrile and chloro groups .

- Molecular docking : Screen derivatives for interactions with antioxidant enzymes (e.g., glutathione peroxidase) using software like AutoDock.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves and goggles are mandatory due to potential irritancy (analogous to related chloropyridazines) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Halogenated waste should be segregated and treated via incineration.

Methodological Notes

- Contradiction Analysis : Conflicting reactivity or bioactivity data should be addressed via high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (e.g., HSQC, HMBC) for structural elucidation.

- Advanced Synthesis : Microwave-assisted methods (e.g., 100°C, 30 min) could reduce reaction times compared to traditional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.